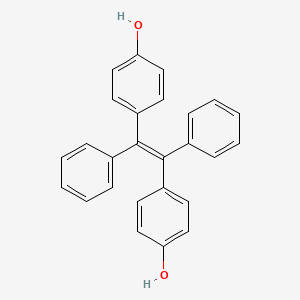

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol

Descripción general

Descripción

4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol, also known as TPE-DOH, features two phenolic (diphenol) groups linked by a 1,2-diphenylethene-1,2-diyl bridge . Phenolic compounds, including diphenols, are known for their antioxidant properties .

Synthesis Analysis

TPE-DOH is a synthetic intermediate of aggregation-induced emission (AIE) dye for use in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .Molecular Structure Analysis

The molecular formula of TPE-DOH is C26H20O2 . It has a molecular weight of 364.44 .Chemical Reactions Analysis

TPE-DOH is used in the synthesis of alkyl-halogen to make ether and polymer reaction via esterification .Physical And Chemical Properties Analysis

TPE-DOH is a powder with a melting point of 225°C (lit.) . Its predicted boiling point is 488.8±40.0 °C, and its predicted density is 1.205±0.06 g/cm3 . The predicted pKa value is 8.78±0.15 .Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

This compound is used as a starting material for synthesizing various organic compounds, including drugs , dyes , and polymers . It serves as a crucial building block in organic chemistry due to its reactive sites which can undergo further chemical transformations .

Biochemistry Applications

In biochemistry, it finds use as a co-factor for various enzymes. It also acts as a substrate for biochemical reactions, playing a role in enzyme-catalyzed processes which are fundamental to biological systems .

Aggregation-Induced Emission (AIE) Dye Synthesis

It is a synthetic intermediate for AIE dyes. These dyes are significant in scientific research due to their unique luminescence properties when aggregated, which is useful in various applications like sensors and bioimaging .

Polymer Reaction via Esterification

The compound is involved in polymer reactions through esterification processes. This application is essential in creating new polymeric materials with desired properties for industrial use .

Mecanismo De Acción

Target of Action

It is known to be a synthetic intermediate of aggregation-induced emission (aie) dye .

Mode of Action

The compound interacts with its targets through a process known as aggregation-induced emission (AIE). This process involves the compound being used in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification .

Action Environment

It is known that the compound should be handled in a well-ventilated place and stored under inert gas .

Safety and Hazards

TPE-DOH is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Direcciones Futuras

As a synthetic intermediate of aggregation-induced emission (AIE) dye, TPE-DOH has potential for use in further synthesis of alkyl-halogen to make ether and polymer reaction via esterification . This suggests that TPE-DOH could play a significant role in the development of new materials and technologies, particularly in the field of photonic and optical materials.

Propiedades

IUPAC Name |

4-[(E)-2-(4-hydroxyphenyl)-1,2-diphenylethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,27-28H/b26-25+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIGFXHZSKIVOO-OCEACIFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol | |

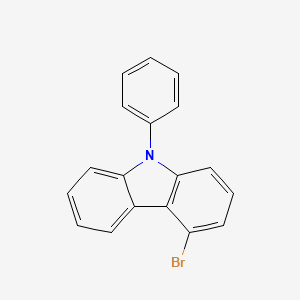

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

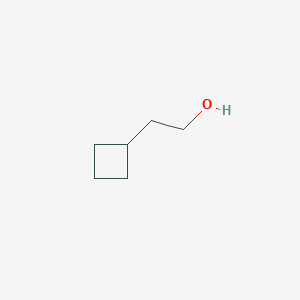

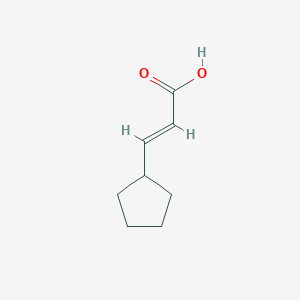

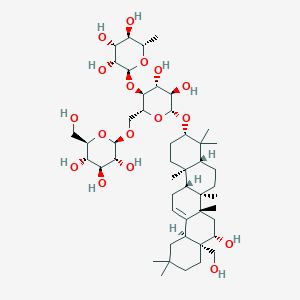

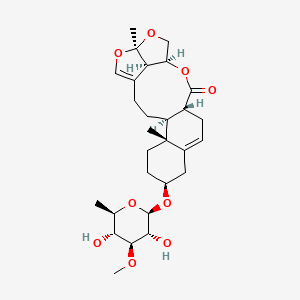

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.